3,4-Bis(4-methoxyphenyl)-1,2-oxazole
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Overview
Description
3,4-Bis(4-methoxyphenyl)-1,2-oxazole is an organic compound characterized by the presence of two methoxyphenyl groups attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4-methoxyphenyl)-1,2-oxazole typically involves the condensation of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then cyclized using acetic anhydride to yield the desired oxazole compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(4-methoxyphenyl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
3,4-Bis(4-methoxyphenyl)-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced polymers and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which 3,4-Bis(4-methoxyphenyl)-1,2-oxazole exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include proteins involved in cell signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(4-methoxyphenyl)-3-hexanol: Similar in structure but with a hexanol group instead of an oxazole ring.
3,4-Bis(4-methoxyphenyl)-3-hexanone: Contains a hexanone group, differing in its functional group and reactivity.
Uniqueness
3,4-Bis(4-methoxyphenyl)-1,2-oxazole is unique due to its oxazole ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
138584-27-7 |
---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
3,4-bis(4-methoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C17H15NO3/c1-19-14-7-3-12(4-8-14)16-11-21-18-17(16)13-5-9-15(20-2)10-6-13/h3-11H,1-2H3 |
InChI Key |
UHVWEAWEFPWVIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CON=C2C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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